Fmoc-D,L-hlys(Boc)
Overview
Description
Fmoc-D,L-hlys(Boc) is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is one of the D-lysine derivatives utilized in Boc-SPPS . The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine .
Synthesis Analysis
The synthesis of Fmoc-D,L-hlys(Boc) involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The Fmoc group is normally removed before the peptide is cleaved from the resin .Molecular Structure Analysis
The molecular formula of Fmoc-D,L-hlys(Boc) is C26H32N2O6 . The structure, properties, spectra, suppliers, and links for Fmoc-D,L-hlys(Boc) can be found on ChemSpider .Chemical Reactions Analysis
Fmoc-D,L-hlys(Boc) is often used when the lysine side chain is to be selectively labelled or conjugated . The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine .Physical And Chemical Properties Analysis
Fmoc-D,L-hlys(Boc) appears as a white to off-white powder . .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFMIWUWBOOJLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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